molecular formula C15H20Cl2N2O B4737205 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide

2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4737205
M. Wt: 315.2 g/mol
InChI Key: BPEUBHYUPWHZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, inflammation, and fever. It belongs to the pyranocarboxylic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen. The chemical formula of Etodolac is C17H21Cl2NO2, and its molecular weight is 358.27 g/mol.

Mechanism of Action

2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness associated with inflammation. By reducing the production of prostaglandins, 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide can help to alleviate the symptoms of inflammation and pain.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which can help to reduce inflammation and pain. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have antiplatelet effects, which may help to reduce the risk of blood clots.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of the results. In addition, the use of 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments may be limited by its availability and cost.

Future Directions

There are a number of future directions for research on 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce its side effects. Another area of interest is the study of the drug's effects on other pathways and processes in the body, such as the immune system and the nervous system. Finally, there is a need for further research on the long-term safety and efficacy of 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide, particularly in the context of chronic conditions such as arthritis.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 2-(2,6-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-19-8-6-11(7-9-19)18-15(20)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUBHYUPWHZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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